molecular formula C5H5N5 B13806110 2-deuterio-7H-purin-6-amine

2-deuterio-7H-purin-6-amine

Katalognummer: B13806110
Molekulargewicht: 136.13 g/mol
InChI-Schlüssel: GFFGJBXGBJISGV-VMNATFBRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Deuterio-7H-purin-6-amine is a deuterated analog of adenine, a purine derivative. The compound is characterized by the substitution of a hydrogen atom with a deuterium atom at the second position of the purine ring. This modification can influence the compound’s chemical properties and biological activity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-deuterio-7H-purin-6-amine typically involves the deuteration of adenine. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. This process can be carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve selective deuteration at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

2-Deuterio-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the purine ring.

Wissenschaftliche Forschungsanwendungen

2-Deuterio-7H-purin-6-amine has several scientific research applications, including:

    Chemistry: The compound is used as a stable isotope-labeled analog in various chemical studies to investigate reaction mechanisms and pathways.

    Biology: It serves as a tool to study the metabolic pathways of purines and their role in cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: It is used in the synthesis of labeled compounds for research and development purposes.

Wirkmechanismus

The mechanism of action of 2-deuterio-7H-purin-6-amine involves its interaction with various molecular targets and pathways. The deuterium substitution can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound can act on purine receptors and enzymes involved in purine metabolism, affecting cellular processes such as DNA and RNA synthesis, signal transduction, and energy metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adenine: The non-deuterated analog of 2-deuterio-7H-purin-6-amine.

    2-Deuterio-adenosine: A deuterated analog of adenosine, another purine derivative.

    2-Deuterio-guanine: A deuterated analog of guanine, a purine base found in nucleic acids.

Uniqueness

This compound is unique due to the presence of a deuterium atom, which can enhance the compound’s stability and alter its biological activity. This makes it a valuable tool in research and potential therapeutic applications, offering advantages over its non-deuterated counterparts.

Eigenschaften

Molekularformel

C5H5N5

Molekulargewicht

136.13 g/mol

IUPAC-Name

2-deuterio-7H-purin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i2D

InChI-Schlüssel

GFFGJBXGBJISGV-VMNATFBRSA-N

Isomerische SMILES

[2H]C1=NC(=C2C(=N1)N=CN2)N

Kanonische SMILES

C1=NC2=NC=NC(=C2N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.